2-(4-Chlorophenyl)cycloheptan-1-amine hydrochloride
Description
2-(4-Chlorophenyl)cycloheptan-1-amine hydrochloride is a chemical compound with the molecular formula C13H18ClN·HCl It is a derivative of cycloheptane, featuring a chlorophenyl group and an amine group
Properties
IUPAC Name |
2-(4-chlorophenyl)cycloheptan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN.ClH/c14-11-8-6-10(7-9-11)12-4-2-1-3-5-13(12)15;/h6-9,12-13H,1-5,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHJPOVIXRGZHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(CC1)N)C2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803595-91-6 | |
| Record name | Cycloheptanamine, 2-(4-chlorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803595-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)cycloheptan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cycloheptanone.
Formation of Intermediate: Cycloheptanone is reacted with 4-chlorobenzyl chloride in the presence of a base such as sodium hydride to form 2-(4-chlorophenyl)cycloheptanone.
Reduction: The intermediate 2-(4-chlorophenyl)cycloheptanone is then reduced using a reducing agent like lithium aluminum hydride to yield 2-(4-chlorophenyl)cycloheptan-1-amine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of 2-(4-chlorophenyl)cycloheptan-1-amine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The process may also include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)cycloheptan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chlorophenyl)cycloheptan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)cycloheptan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)cycloheptan-1-amine hydrochloride
- 2-(4-Fluorophenyl)cycloheptan-1-amine hydrochloride
- 2-(4-Methylphenyl)cycloheptan-1-amine hydrochloride
Uniqueness
2-(4-Chlorophenyl)cycloheptan-1-amine hydrochloride is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and physical properties
Biological Activity
2-(4-Chlorophenyl)cycloheptan-1-amine hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
- Molecular Formula : C13H16ClN·HCl
- Molecular Weight : 253.19 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the serotonin and dopamine receptors. Similar compounds have been shown to exhibit significant effects on these pathways, influencing mood, cognition, and pain perception.
Target Receptors
- Serotonin Receptors : Modulation of serotonin levels can affect anxiety and mood disorders.
- Dopamine Receptors : Involvement in reward pathways and motor control.
Biological Activities
The compound has demonstrated several biological activities in preclinical studies:
- Antidepressant Effects : Animal studies suggest that the compound may possess antidepressant-like properties, potentially through serotonin receptor modulation.
- Analgesic Properties : Research indicates that it may reduce pain responses in rodent models, similar to known analgesics.
- Neuroprotective Effects : Preliminary findings suggest neuroprotective effects against oxidative stress in neuronal cell lines.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound:
| Parameter | Value |
|---|---|
| Bioavailability | Moderate (estimated) |
| Half-life | 4-6 hours |
| Metabolism | Hepatic (CYP450 enzymes) |
| Excretion | Renal |
Case Studies
Several studies have explored the biological activity of this compound:
-
Study on Antidepressant Activity :
- Objective : To evaluate the antidepressant-like effects in a forced swim test.
- Findings : The compound significantly reduced immobility time compared to control groups, indicating potential antidepressant effects.
-
Analgesic Efficacy Study :
- Objective : To assess pain relief in a formalin-induced pain model.
- Results : The compound showed a dose-dependent reduction in pain behavior, comparable to morphine.
-
Neuroprotection Study :
- Objective : Investigate protective effects against oxidative stress.
- Outcome : The compound reduced cell death in neuronal cultures exposed to hydrogen peroxide.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
